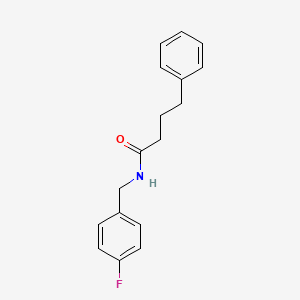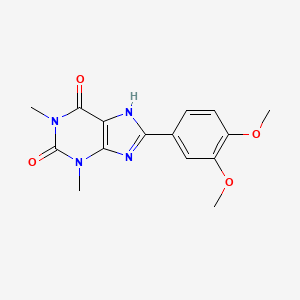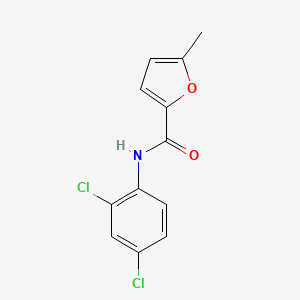![molecular formula C16H13NO6 B5856426 4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
4-[4-(acetylamino)phenoxy]phthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(acetylamino)phenoxy]phthalic acid, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been found to have various biochemical and physiological effects.
科学研究应用
4-[4-(acetylamino)phenoxy]phthalic acid has been used in various scientific research applications, including the study of inflammation, pain, and cancer. It has been found to be effective in reducing inflammation and pain in animal models. This compound has also been used in cancer research, where it has been found to have anti-tumor effects.
作用机制
4-[4-(acetylamino)phenoxy]phthalic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties, which may contribute to its anti-tumor effects. This compound has been shown to reduce the levels of inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using 4-[4-(acetylamino)phenoxy]phthalic acid in lab experiments is its low toxicity compared to other NSAIDs. This makes it a safer option for use in animal models. However, one of the limitations of using this compound is its short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for the use of 4-[4-(acetylamino)phenoxy]phthalic acid in scientific research. One area of interest is the study of its anti-tumor effects, which may have potential for the development of cancer therapies. Another area of interest is the study of its effects on the gut microbiome, which may have implications for the treatment of inflammatory bowel disease. Additionally, the development of new formulations of this compound may improve its effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research. It has various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. This compound has been found to be effective in reducing inflammation and pain, and has potential for use in the development of cancer therapies. However, its short half-life may limit its effectiveness in some experiments. Further research is needed to fully understand the potential of this compound in scientific research.
合成方法
4-[4-(acetylamino)phenoxy]phthalic acid can be synthesized through various methods, including the reaction between phthalic anhydride and 4-aminoacetophenone in the presence of a catalyst. The resulting product is then acetylated to form this compound. Other methods include the reaction between phthalic anhydride and 4-acetylaniline, followed by the addition of acetic anhydride to form this compound.
属性
IUPAC Name |
4-(4-acetamidophenoxy)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-9(18)17-10-2-4-11(5-3-10)23-12-6-7-13(15(19)20)14(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQBSJNFCRTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)



![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)



![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)